molecular formula C20H16N2O3 B2373265 3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097933-42-9

3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Cat. No.: B2373265
CAS No.: 2097933-42-9
M. Wt: 332.359
InChI Key: QGRDPMVSHORGFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide”, similar compounds have been synthesized through various methods. For instance, 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides have been prepared by reacting 2-cyano-N-furan-2-ylmethylacetamide with aryl isothiocyanates .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis of novel benzamide derivatives, including 3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide, often involves complex chemical transformations. For instance, tetrahydrobenzofuran derivatives, which share structural similarities with the compound , have been synthesized through unique transformations such as Weitz−Scheffer oxidation and dimethyldioxirane oxidation (Levai et al., 2002).
  • Another example includes the formation of oxazin and diazin compounds through the condensation of related cyano compounds with benzoic acid, demonstrating the versatility of these compounds in synthetic organic chemistry (Yokoyama et al., 1985).

Application in Sensing Technologies

  • Some benzamide derivatives have shown potential in sensing technologies. For example, a derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, suggesting potential applications in colorimetric sensing (Younes et al., 2020).

Pharmaceutical Research

  • Benzamide derivatives have been explored for their potential in pharmacological applications. A series of compounds structurally similar to the one showed antidepressant and antianxiety activities in preclinical models, indicating the potential utility of these compounds in drug development (Kumar et al., 2017).
  • Additionally, N-acylated furazan derivatives, which bear structural resemblance, have shown activity against strains of Plasmodium falciparum, indicating potential applications in antimalarial drug research (Hermann et al., 2021).

Material Science and Organic Synthesis

  • The compound's derivatives are also valuable in material science and organic synthesis. For instance, benzo[b]furans with cyano groups have been synthesized and studied for their transition temperatures, contributing to the understanding of mesophase behaviors in liquid crystals (Friedman et al., 2001).
  • Furthermore, these compounds play a role in the synthesis of other complex organic molecules, as evidenced by studies on the rearrangement of benzoyl cyanide into benzoyl isocyanide, leading to the formation of novel oxazolyl benzamides (Sączewski et al., 2006).

Future Directions

The compound “3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide” and similar compounds could be further studied for their potential therapeutic properties. For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Similarly, furan-based derivatives have shown potential as therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Properties

IUPAC Name

3-cyano-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-12-14-3-1-4-17(11-14)20(24)22-13-18(23)15-6-8-16(9-7-15)19-5-2-10-25-19/h1-11,18,23H,13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRDPMVSHORGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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